(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide

Analytical Chemistry Procurement Chemical Identity

The target compound, (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide (CAS 63362-21-0), is a synthetic quinazoline N-oxide derivative featuring a phenylsulfinylmethyl substituent. It has a molecular formula of C16H14N2O2S and a molecular weight of 298.36 g/mol.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 63362-21-0
Cat. No. B12687425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide
CAS63362-21-0
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC1=[N+](C(=NC2=CC=CC=C12)CS(=O)C3=CC=CC=C3)[O-]
InChIInChI=1S/C16H14N2O2S/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-21(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyWXXNPKXHUUJDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl Phenyl Sulfoxide (CAS 63362-21-0): Chemical Identity and Pharmacological Classification


The target compound, (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfoxide (CAS 63362-21-0), is a synthetic quinazoline N-oxide derivative featuring a phenylsulfinylmethyl substituent. It has a molecular formula of C16H14N2O2S and a molecular weight of 298.36 g/mol . This compound is categorized as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, and is proposed for research use in various inflammatory disease models . However, its chemical identity is frequently conflated with 'Apocynin' (4-hydroxy-3-methoxyacetophenone, CAS 498-02-2) across multiple vendor databases, despite possessing a distinct quinazoline scaffold, which represents a critical procurement and experimental design concern .

Why (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl Phenyl Sulfoxide Cannot Be Substituted with Generic Apocynin


Generic substitution of NADPH oxidase inhibitors is risky due to the substantial pharmacological heterogeneity within this class, as demonstrated by the widely used but mechanistically distinct tool compound Apocynin (CAS 498-02-2) [1]. Apocynin, a methoxy-substituted catechol, has been reported to exhibit no direct inhibitory activity on NOX1-5 or DUOX isoforms in rigorous cellular assays (IC50 > 50 µM), indicating its effects may arise from antioxidant activity or off-target effects [1][2]. In stark contrast, the target compound possesses a unique quinazoline sulfoxide scaffold with a distinct molecular target profile, potentially involving direct enzyme inhibition or serving as an NQO1 substrate [3][4]. This structural divergence means the two molecules cannot be interchangeably selected for target-specific experimental models without invalidating the study's pharmacological premise.

Quantitative Differentiation Guide for (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl Phenyl Sulfoxide


Molecular and Physicochemical Identity vs. Canonical Apocynin

A fundamental procurement risk is the misidentification of the target compound as 'Apocynin'. The target compound (C16H14N2O2S, MW 298.36 g/mol) is a quinazoline sulfoxide, while the standard Apocynin (C9H10O3, MW 166.17 g/mol) is a much smaller acetophenone . This structural divergence is quantified by different physicochemical properties: the target compound has a higher LogP (4.15), higher polar surface area (PSA 74.63 Ų), and a significantly higher boiling point (575.9 °C) , all indicating a distinct pharmacological and handling profile.

Analytical Chemistry Procurement Chemical Identity Quality Control

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Biochemical Activity Profile

The target compound demonstrates specific biochemical interactions with NQO1, a key enzyme in cellular redox homeostasis and a target for anticancer prodrugs. It acts as both a substrate for NQO1-mediated reduction (IC50: 3.1 µM in human A549 cells) and a direct inhibitor of the recombinant enzyme (IC50: 2.04 µM) [1][2]. This dual substrate/inhibitor profile at low micromolar concentrations is a quantifiable distinction from the widely used Apocynin, which does not directly inhibit NOX enzymes and for which no comparable NQO1 activity has been reported [3].

Target Engagement Enzyme Inhibition NQO1 Pharmacology

Structural Differentiation from Sulfone and Sulfide Analogs

The target compound's phenyl sulfoxide moiety (S=O) is a critical structural feature that distinguishes it from closely related analogs. In the broader class of N-oxide quinazoline derivatives, oxidation state changes at sulfur dramatically alter biological activity. While the target compound contains a sulfoxide group, the corresponding sulfide (e.g., 4-methyl-2-[(4-methylphenyl)sulfanylmethyl]-3-oxido-quinazoline ) and sulfone (e.g., (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl phenyl sulfone ) analogs have distinct molecular geometries, electronic distributions, and metabolic stabilities. The sulfoxide's specific configuration creates a chiral center and modulates hydrogen bonding capability, giving it a unique biological interaction profile compared to its oxidized or reduced counterparts.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Key Research Application Scenarios for (4-Methyl-3-oxido-2,3-dihydro-2-quinazolinyl)methyl Phenyl Sulfoxide


Investigating NQO1-Mediated Prodrug Activation and Detoxification

Given its demonstrated dual role as a substrate and inhibitor of NQO1 at low micromolar concentrations, this compound is optimally used as a chemical probe in cancer research. It can be applied in cellular assays (e.g., with A549 or other NQO1-expressing cancer lines) to dissect NQO1's role in prodrug activation or cellular detoxification pathways. Its specific activity profile allows researchers to benchmark its effects against known NQO1 substrates, providing a structurally distinct alternative to standard agents like β-lapachone [1][2].

SAR Studies on Quinazoline N-Oxide Scaffolds for Redox Biology

The compound's unique combination of a quinazoline N-oxide core and a sulfoxide side chain makes it a privileged scaffold for medicinal chemistry. It can be used to systematically explore the impact of sulfur oxidation state on biological activity. By comparing it directly with its purchased or synthesized sulfide and sulfone analogs, structure-activity relationship (SAR) teams can map how this specific molecular feature modulates target engagement, metabolic stability, and ROS-scavenging capacity in redox biology models .

Validating NOX-Independent Anti-Inflammatory Mechanisms

Apocynin's lack of direct NOX enzyme inhibition has necessitated a critical re-evaluation of anti-inflammatory mechanisms of action. This compound can be deployed in models of acute lung inflammation, such as the carrageenan-induced pleurisy model, to validate pharmacological outcomes that are NOX-independent. Its quantifiable activity on NQO1 [1][2] offers a mechanistic hypothesis distinct from NADPH oxidase inhibition, allowing researchers to deconvolute complex inflammatory signaling pathways and assess its therapeutic utility in conditions where NQO1 modulation is beneficial [3].

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